molecular formula C12H16F3N5 B11749746 [(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11749746
M. Wt: 287.28 g/mol
InChI Key: DEQOTGKBOACWEV-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes both ethyl and trifluoroethyl groups attached to pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with ethyl and trifluoroethyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both ethyl and trifluoroethyl groups, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-2-19-10(3-5-17-19)7-16-8-11-4-6-18-20(11)9-12(13,14)15/h3-6,16H,2,7-9H2,1H3

InChI Key

DEQOTGKBOACWEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=NN2CC(F)(F)F

Origin of Product

United States

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